molecular formula C23H16ClF3N2O6S B2952973 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one CAS No. 338968-29-9

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

Cat. No.: B2952973
CAS No.: 338968-29-9
M. Wt: 540.89
InChI Key: GOOLPBWHLWGZGV-VAWYXSNFSA-N
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Description

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is a synthetic chalcone derivative of high interest in advanced materials and pharmaceutical research. This compound, with the molecular formula C₂₃H₁₆ClF₃N₂O₆S and a molecular weight of 540.90 g/mol, features a complex structure that incorporates several pharmacologically significant moieties . Its core is built around a propen-one backbone, which is substituted with a 4-(trifluoromethoxy)anilino group, a 4-nitrophenyl ring, and a (4-chlorophenyl)sulfonyl methyl unit . The presence of these functional groups, particularly the sulfonyl and trifluoromethoxy segments, is known to influence a molecule's electronic characteristics, metabolic stability, and binding affinity, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . While the specific biological profile of this molecule is still under investigation, chalcone derivatives are broadly recognized as key intermediates in the development of novel therapeutic agents and have demonstrated a wide range of potential biological activities in scientific literature. Furthermore, its distinct structural and optical properties make it a candidate for exploration in materials science, including the development of organic semiconductors and nonlinear optical materials . Researchers can utilize this high-purity compound as a building block for synthesizing more complex molecules or as a standard in analytical and bio-screening assays. The product is supplied with a guaranteed purity of >90% . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O6S/c24-17-2-8-20(9-3-17)36(33,34)14-16-13-15(1-10-21(16)29(31)32)22(30)11-12-28-18-4-6-19(7-5-18)35-23(25,26)27/h1-13,28H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOLPBWHLWGZGV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one, often referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H16ClF3N2O6S
  • Molecular Weight : 540.90 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, anticancer, and antiviral properties. The specific compound under examination has been evaluated for its efficacy against various pathogens and disease models.

Antibacterial Activity

Studies have shown that sulfonamide derivatives demonstrate moderate to strong antibacterial activity. For instance, compounds similar to the one have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit tumor growth in certain cancer cell lines. Mechanistic studies indicate that it could induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Antiviral Effects

In vitro studies have explored the compound's potential as an antiviral agent. Similar compounds have been reported to inhibit the replication of viruses such as the Yellow Fever Virus (YFV). The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can enhance antiviral efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.
  • Interaction with Biomolecules : Binding studies indicate that the compound may interact with serum albumin and other proteins, affecting its pharmacokinetics and bioavailability .

Research Findings and Case Studies

StudyFindings
Antibacterial Evaluation Demonstrated moderate activity against Salmonella typhi with an MIC of 32 µg/mL.
Anticancer Efficacy Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM.
Antiviral Activity Showed inhibition of YFV replication with an EC50 of 5 µM in cell-based assays.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₈H₁₇ClN₂O₅S 408.86 4-Chlorophenylsulfonylmethyl, nitro, 4-(trifluoromethoxy)anilino High polarity due to sulfonyl and nitro; trifluoromethoxy enhances lipophilicity
(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one C₂₄H₂₀F₃NO₃ 427.40 Bis(4-methoxyphenyl), 4-(trifluoromethyl)anilino Dual methoxy groups increase electron density; trifluoromethyl improves stability
1-Phenyl-3-(4-methoxyphenyl)-3-(4-chloroanilino)-1-propanone C₂₂H₂₀ClNO₂ 365.85 Phenyl, 4-methoxyphenyl, 4-chloroanilino Lacks sulfonyl/nitro; chloro and methoxy balance polarity
1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one C₁₅H₁₁NO₅ 285.26 2,4-Dihydroxyphenyl, 4-nitrophenyl Hydroxyl groups enhance solubility; nitro stabilizes ketone
1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one C₁₆H₁₅ClNO₂ 290.75 4-Chlorophenyl, 2-methoxyanilino Smaller molecular weight; methoxy and chloro modulate reactivity
1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE C₁₉H₁₉NO₃ 309.36 Isobutylphenyl, 3-nitrophenyl Nitro group at meta position; isobutyl enhances hydrophobicity

Physicochemical Properties and Reactivity

  • Electron Effects: The sulfonyl and nitro groups in the target compound are strong electron-withdrawing groups (EWGs), which polarize the propenone backbone, enhancing electrophilicity at the β-carbon. This contrasts with compounds like (lacking EWGs) or (with electron-donating methoxy groups), which exhibit reduced electrophilicity . The trifluoromethoxy group in the target compound offers a balance of lipophilicity and metabolic stability compared to the hydroxyl groups in , which increase solubility but reduce stability .
  • Synthetic Accessibility :

    • The target compound likely requires Claisen-Schmidt condensation (common for chalcones) with specialized sulfonylation and nitration steps . In contrast, was synthesized via transamination, and utilized bis-arylation methods .

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